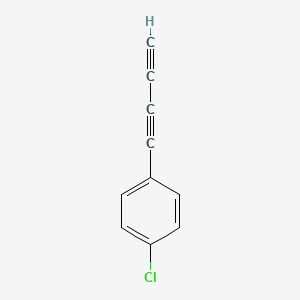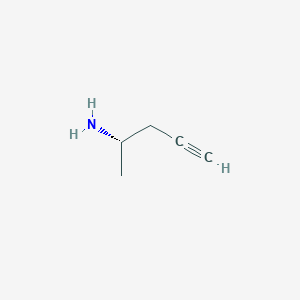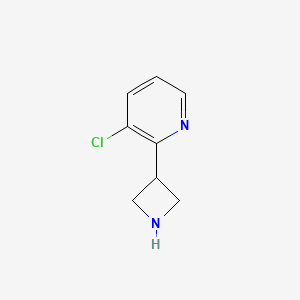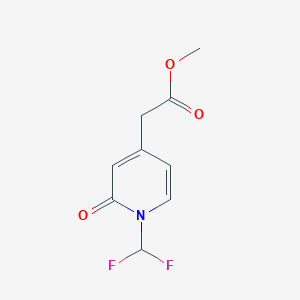
Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a difluoromethyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or through radical chemistry using difluorocarbene reagents.
Esterification: The final step involves the esterification of the pyridine derivative with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains a difluoromethyl group and an ester functional group but differs in the presence of a fluorosulfonyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another similar compound with a difluoromethyl group and an ester functional group, but with a different substitution pattern.
Uniqueness
Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C9H9F2NO3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
methyl 2-[1-(difluoromethyl)-2-oxopyridin-4-yl]acetate |
InChI |
InChI=1S/C9H9F2NO3/c1-15-8(14)5-6-2-3-12(9(10)11)7(13)4-6/h2-4,9H,5H2,1H3 |
Clé InChI |
IECMRIYDOGDZLE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=O)N(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12961633.png)
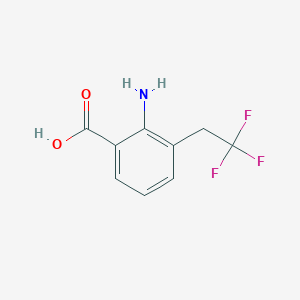

![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)
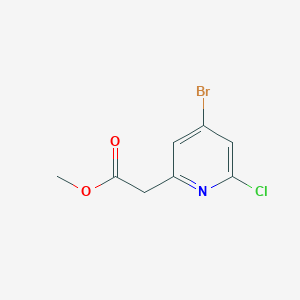
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
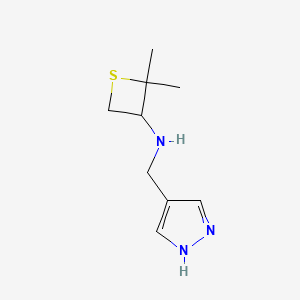
![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)


